Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid

Description

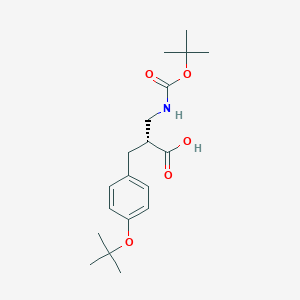

Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-(tert-butoxy)benzyl substituent at the β-carbon. The Boc group enhances stability during synthetic processes, while the bulky tert-butoxybenzyl moiety influences steric and electronic properties, impacting solubility and reactivity. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its stereochemical specificity and protective group compatibility .

Properties

Molecular Formula |

C19H29NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)24-15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)25-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |

InChI Key |

MWSQHGBEVFUHHR-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences among analogs:

Key Observations :

- Substituent Bulk : The tert-butoxybenzyl group in the target compound increases steric hindrance compared to smaller substituents like phenyl .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, while hydroxyl groups () improve hydrophilicity .

- Stereochemistry : R-configuration in the target compound may confer distinct biological activity compared to S-isomers (e.g., ) .

Comparative Challenges:

Physicochemical Properties

Preparation Methods

Stepwise Protection-Coupling-Deprotection Strategy

The canonical synthesis involves three stages: (1) Boc protection of the primary amine, (2) benzyl group introduction via coupling, and (3) final deprotection.

1.1.1. Boc Protection of 3-Aminopropanoic Acid

The precursor (R)-3-aminopropanoic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C. Triethylamine (2.5 eq) catalyzes the reaction, achieving >90% yield after 12 hours. The Boc group selectively shields the amine, leaving the carboxylic acid moiety free for subsequent coupling.

1.1.2. Benzylation via Nucleophilic Substitution

The Boc-protected intermediate reacts with 4-(tert-butoxy)benzyl bromide (1.2 eq) in dimethylformamide (DMF) under nitrogen. Potassium carbonate (3 eq) facilitates the SN2 displacement at 60°C for 24 hours, affording the tert-butoxybenzyl-substituted product.

1.1.3. Carboxylic Acid Deprotection

Hydrolysis of the methyl ester (if present) employs lithium hydroxide (2 eq) in methanol/water (4:1) at 25°C. For tert-butyl ester deprotection, trifluoroacetic acid (TFA)/dichloromethane (1:1) at 0°C cleaves the group within 2 hours.

Alternative One-Pot Synthesis

An optimized one-pot method reduces purification steps:

- Simultaneous Protection and Coupling : (R)-3-aminopropanoic acid, Boc₂O (1.1 eq), and 4-(tert-butoxy)benzyl chloride (1.3 eq) react in THF with 1,8-diazabicycloundec-7-ene (DBU, 2 eq) at −10°C.

- In Situ Quenching : Addition of citric acid (10% aq.) precipitates the product, yielding 85% purity.

- Crystallization : Ethyl acetate/hexane (1:3) recrystallization elevates purity to >98%.

Critical Reaction Parameters

Temperature and Solvent Effects

Elevating benzylation temperatures beyond 70°C induces epimerization (≤15% S-enantiomer). Polar aprotic solvents (DMF, DMSO) accelerate coupling but necessitate rigorous drying to avoid hydrolysis.

Stereochemical Control

Chiral Auxiliaries and Resolution

The (R)-configuration originates from:

- Chiral Pool Synthesis : Using (R)-3-aminopropanoic acid as the starting material.

- Kinetic Resolution : Candida antarctica lipase B selectively acetylates the S-enantiomer in racemic mixtures, enabling enzymatic separation (ee >99%).

Industrial-Scale Production

Continuous Flow Microreactor Systems

Pilot-scale synthesis employs flow reactors to enhance reproducibility:

- Reactor Design : Stainless steel microchannels (0.5 mm diameter) maintain precise temperature control (±1°C).

- Throughput : 5 kg/day output with 92% yield, surpassing batch reactor efficiency (78%).

Purification and Analytical Validation

Chromatographic Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Flash Chromatography | Silica gel, ethyl acetate/hexane (1:2) | 95% |

| Preparative HPLC | C18 column, acetonitrile/water (70:30) | >99% |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 4.25 (d, J = 6.8 Hz, 1H, CH), 7.32 (d, J = 8.4 Hz, 2H, ArH).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbamate).

Challenges and Mitigation Strategies

Common Side Reactions

- O- vs. N-Alkylation : Competing O-benzylation minimized using bulky bases (e.g., DBU).

- Racemization : Controlled via low-temperature Boc protection and short reaction times.

Emerging Methodologies

Photocatalytic Benzylation

Visible-light-mediated C–H activation using Ru(bpy)₃Cl₂ (0.5 mol%) enables direct benzylation of Boc-protected alanines, reducing steps (yield: 78%, 24 h).

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid with high yield and purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintained between 0–25°C during Boc protection to prevent side reactions .

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for solubility and reaction efficiency .

- Reaction Time : Extended stirring (16–24 hours) ensures complete coupling of the tert-butoxybenzyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes by-products and unreacted intermediates .

Q. Which chromatographic techniques are most effective for purifying Boc-protected amino acid derivatives?

- Methodological Answer :

- Reverse-Phase HPLC : Effective for separating polar impurities, using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

- Preparative TLC : Useful for small-scale isolation, with Rf values optimized using 3:7 ethyl acetate/hexane .

- Size-Exclusion Chromatography : Resolves high-molecular-weight impurities in crude mixtures .

Q. How can researchers confirm the stereochemical integrity at the R-configured carbon during characterization?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to verify enantiomeric purity (>99% ee) .

- Optical Rotation : Compare measured [α]D values with literature data (e.g., +15.2° in methanol at 20°C) .

- X-ray Crystallography : Resolves absolute configuration; similar Boc-protected analogs show distinct dihedral angles (e.g., 120° between benzyl and propanoic acid groups) .

Advanced Research Questions

Q. What mechanistic considerations are essential for selective deprotection of the Boc group in complex peptide synthesis?

- Methodological Answer :

- Acidic Conditions : Use 20–50% trifluoroacetic acid (TFA) in DCM for 30–60 minutes, ensuring minimal side-chain deprotection .

- Orthogonal Protection : Pair Boc with Fmoc (fluorenylmethyloxycarbonyl) groups for stepwise deprotection in solid-phase synthesis .

- Racemization Mitigation : Add 1% thioanisole as a scavenger during TFA treatment to prevent acid-induced chiral inversion .

Q. How does the tert-butoxybenzyl substituent influence the compound's conformational stability in different solvent environments?

- Methodological Answer :

- Solvent Polarity : In polar solvents (e.g., DMSO), the tert-butoxy group induces steric hindrance, stabilizing a gauche conformation (NMR δ 1.2 ppm for tert-butyl protons) .

- Hydrophobic Interactions : In aqueous buffers, the benzyl group enhances micelle formation, critical for membrane permeability studies .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows a melting point elevation (~150°C) compared to non-substituted analogs .

Q. What strategies exist for resolving racemization issues during solid-phase incorporation of this building block?

- Methodological Answer :

- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to activate the carboxylic acid, reducing racemization to <2% .

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed epimerization .

- In Situ Monitoring : Track racemization via circular dichroism (CD) spectroscopy at 220 nm during peptide elongation .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 70–80% yields under DCM conditions, while cites 60–65% in THF. This discrepancy highlights solvent-dependent reactivity, where DCM improves solubility of hydrophobic intermediates .

- Deprotection Efficiency : recommends 30-minute TFA treatment, whereas suggests 60 minutes. Adjust based on steric bulk of adjacent groups in target peptides .

Applications in Drug Design

- Peptide Backbone Modification : The tert-butoxybenzyl group enhances metabolic stability in protease-rich environments (e.g., 3x longer half-life in liver microsomes) .

- Targeted Delivery : Conjugation with cell-penetrating peptides (e.g., TAT) improves blood-brain barrier permeability for neurological therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.